molecular formula C6H3BrClN3 B3170629 2-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 944902-75-4

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Cat. No. B3170629
CAS RN: 944902-75-4
M. Wt: 232.46 g/mol
InChI Key: IEFGTBVANORJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound that belongs to the class of imidazopyridazines . It is a derivative of imidazo[1,2-b]pyridazine, which is a fused bicyclic heterocycle .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-chloroimidazo[1,2-b]pyridazine” consists of a bromine atom and a chlorine atom attached to the imidazo[1,2-b]pyridazine core . The exact molecular formula is C6H3BrClN3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-6-chloroimidazo[1,2-b]pyridazine” were not found in the available literature, imidazo[1,2-b]pyridazine derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Direct Arylation and Synthesis Applications

One of the primary applications of 2-Bromo-6-chloroimidazo[1,2-b]pyridazine is in the field of organic synthesis, particularly in the direct arylation processes. Akkaoui et al. (2010) detailed a methodology for the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, achieving various (hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This process is facilitated by microwave-assisted, one-pot, two-step Suzuki cross-coupling and palladium-catalysed arylation, highlighting its significance in synthesizing substituted imidazo[1,2-b]pyridazines for potential pharmaceutical applications (Akkaoui et al., 2010).

Inhibition of VEGFR-2 Kinase

Another significant application involves the synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives possessing vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitory activity. Ishimoto et al. (2013) developed a convergent and streamlined synthesis of these inhibitors, demonstrating the compound's potential in therapeutic applications, particularly in cancer treatment, by targeting VEGFR-2 kinase (Ishimoto et al., 2013).

Photoelectron Spectroscopy Studies

Kovač et al. (1980) investigated the electronic structure of 6-chloroimidazo[1,2-b]pyridazine through photoelectron spectroscopy, providing insights into the molecule's electronic properties and interactions. This research is crucial for understanding the compound's chemical behavior and its potential applications in developing materials with specific electronic properties (Kovač et al., 1980).

Antimicrobial and Anti-inflammatory Properties

Research on derivatives of 2-Bromo-6-chloroimidazo[1,2-b]pyridazine has also shown potential antimicrobial and anti-inflammatory properties. Bhatt et al. (2016) synthesized sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety and screened them for antimicrobial activity against various bacterial strains and antifungal and antimalarial activities, highlighting the compound's versatility in medicinal chemistry applications (Bhatt et al., 2016).

Safety and Hazards

“2-Bromo-6-chloroimidazo[1,2-b]pyridazine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-bromo-6-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-11-6(9-4)2-1-5(8)10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGTBVANORJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720974
Record name 2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloroimidazo[1,2-b]pyridazine

CAS RN

944902-75-4
Record name 2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 4
2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-chloroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.